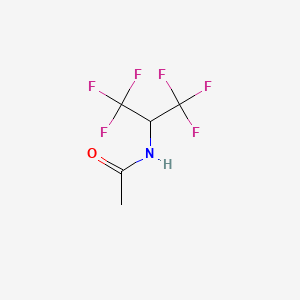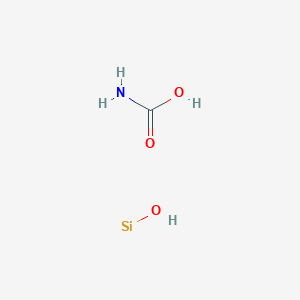
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide can be synthesized through the reaction of hexafluoroacetone with acetamide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrogenation of hexafluoroacetone followed by its reaction with acetamide. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis and industrial applications.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide is unique due to its amide functional group, which imparts different reactivity compared to alcohols and other fluorinated compounds. This makes it valuable in specific applications where the amide group plays a crucial role in the chemical behavior of the compound.
Propiedades
Número CAS |
65261-02-1 |
|---|---|
Fórmula molecular |
C5H5F6NO |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide |
InChI |
InChI=1S/C5H5F6NO/c1-2(13)12-3(4(6,7)8)5(9,10)11/h3H,1H3,(H,12,13) |
Clave InChI |
IRLORGZHBHQOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)

![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)

![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)

